molecular formula C11H16N2O3S B8597127 Tert-butyl N-[3-oxo-3-(1,3-thiazol-2-YL)propyl]carbamate

Tert-butyl N-[3-oxo-3-(1,3-thiazol-2-YL)propyl]carbamate

Cat. No.: B8597127
M. Wt: 256.32 g/mol
InChI Key: FUOKCACYESUVQW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl N-[3-oxo-3-(1,3-thiazol-2-YL)propyl]carbamate is a useful research compound. Its molecular formula is C11H16N2O3S and its molecular weight is 256.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H16N2O3S

Molecular Weight

256.32 g/mol

IUPAC Name

tert-butyl N-[3-oxo-3-(1,3-thiazol-2-yl)propyl]carbamate

InChI

InChI=1S/C11H16N2O3S/c1-11(2,3)16-10(15)13-5-4-8(14)9-12-6-7-17-9/h6-7H,4-5H2,1-3H3,(H,13,15)

InChI Key

FUOKCACYESUVQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NCCC(=O)C1=NC=CS1

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromothiazole (5.035 g, 30.7 mmol) in dry tetrahydrofuran (125 ml) at −78° C. under nitrogen, was added a solution of n-butyllithium in hexanes (1.6M, 17.6 ml, 28.2 mmol) over a period of 30 minutes, followed by a solution of [3-(methoxymethylamino)-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester (2.976 g, 12.8 mmol) in dry tetrahydrofuran (30 ml) added over 30 minutes. The reaction mixture was allowed to warm up to 0° C., then quenched with saturated ammonium chloride and extracted with ethyl acetate (3×100 ml). The combined extracts were washed with water (3×50 ml) and saturated brine solution (1×100 ml), dried (magnesium sulphate) and concentrated in vacuo to leave a crude orange oil. Flash chromatography (silica, 25% ethyl acetate in isohexane) gave a pale yellow oil (2.2 g, 67%).
Quantity
5.035 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
hexanes
Quantity
17.6 mL
Type
reactant
Reaction Step One
Quantity
125 mL
Type
solvent
Reaction Step One
Name
[3-(methoxymethylamino)-3-oxopropyl]carbamic acid 1,1-dimethylethyl ester
Quantity
2.976 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Four
Name
Yield
67%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.